1,10-Phenanthroline, 1,2,3,4-tetrahydro-1-(trimethylsilyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,10-Phenanthroline, 1,2,3,4-tetrahydro-1-(trimethylsilyl)- is a derivative of 1,10-phenanthroline, a heterocyclic organic compound. This compound is characterized by the presence of a trimethylsilyl group, which can significantly alter its chemical properties and reactivity. 1,10-Phenanthroline itself is known for its ability to form strong complexes with metal ions, making it a valuable ligand in coordination chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the bromination of 1,2,3,4-tetrahydro-1,10-phenanthroline, which can afford a new heterocyclic compound . The bromide salt of this compound can be isolated from the bromination system .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve large-scale synthesis using the same principles as laboratory methods, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,10-Phenanthroline, 1,2,3,4-tetrahydro-1-(trimethylsilyl)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the compound’s structure and properties.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include bromine for bromination , and various oxidizing and reducing agents depending on the desired transformation. Reaction conditions typically involve controlled temperatures and the use of solvents like methanol or water/methanol mixtures .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, bromination of 1,2,3,4-tetrahydro-1,10-phenanthroline yields 6-bromo-1,2,3,4-tetrahydro-1,10-phenanthroline .
Scientific Research Applications
1,10-Phenanthroline, 1,2,3,4-tetrahydro-1-(trimethylsilyl)- has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metal ions.
Biology: Acts as an inhibitor of metallopeptidases by chelating metal ions required for enzyme activity.
Industry: Utilized in the synthesis of various organic compounds and materials.
Mechanism of Action
The mechanism of action of 1,10-Phenanthroline, 1,2,3,4-tetrahydro-1-(trimethylsilyl)- involves its ability to chelate metal ions. This chelation can inhibit the activity of metallopeptidases by removing the metal ion required for catalytic activity, leaving an inactive apoenzyme . The compound primarily targets zinc metallopeptidases, with a much lower affinity for calcium .
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: Similar to 1,10-phenanthroline in terms of coordination properties but with different nitrogen donor arrangements.
Ferroin: A well-studied complex of 1,10-phenanthroline with iron, used as a redox indicator.
Phenanthrene: The hydrocarbon backbone of 1,10-phenanthroline, lacking the nitrogen atoms.
Uniqueness
1,10-Phenanthroline, 1,2,3,4-tetrahydro-1-(trimethylsilyl)- is unique due to the presence of the trimethylsilyl group, which can significantly alter its chemical properties and reactivity compared to other similar compounds
Properties
CAS No. |
78271-93-9 |
---|---|
Molecular Formula |
C15H20N2Si |
Molecular Weight |
256.42 g/mol |
IUPAC Name |
3,4-dihydro-2H-1,10-phenanthrolin-1-yl(trimethyl)silane |
InChI |
InChI=1S/C15H20N2Si/c1-18(2,3)17-11-5-7-13-9-8-12-6-4-10-16-14(12)15(13)17/h4,6,8-10H,5,7,11H2,1-3H3 |
InChI Key |
LRAZVFDEXYQYJG-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)N1CCCC2=C1C3=C(C=CC=N3)C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.